A Technical Guide to the Physical Properties of (S)-3-Aminopropane-1,2-diol Hydrochloride
A Technical Guide to the Physical Properties of (S)-3-Aminopropane-1,2-diol Hydrochloride
Introduction
(S)-3-aminopropane-1,2-diol is a versatile, chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its stereospecific structure makes it an invaluable intermediate for the asymmetric synthesis of a wide array of pharmaceutical compounds, including beta-blockers and antiviral agents.[1] The inherent chirality of the molecule necessitates stringent control over its stereochemical purity, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
This guide focuses on the hydrochloride salt of the (S)-enantiomer, (S)-3-aminopropane-1,2-diol hydrochloride. In drug development and manufacturing, active pharmaceutical ingredients (APIs) and their intermediates are often converted into salt forms. This practice typically enhances critical physicochemical properties such as stability, crystallinity, solubility, and ease of handling compared to the free base. Understanding the physical properties of this hydrochloride salt is therefore paramount for researchers, process chemists, and formulation scientists to ensure reproducibility, optimize reaction conditions, and develop robust analytical methods.
Chemical and Structural Identity
A precise understanding of the compound's identity is the foundation for all subsequent analysis.
| Identifier | Value | Source(s) |
| Chemical Name | (2S)-3-Aminopropane-1,2-diol hydrochloride | [2] |
| Synonyms | (S)-3-Amino-1,2-dihydroxypropane hydrochloride | [3] |
| CAS Number | 209849-99-0 | [2][4][5] |
| Molecular Formula | C₃H₁₀ClNO₂ | [4] |
| Molecular Weight | 127.57 g/mol | [2] |
| 2D Structure | ![]() | |
| InChI Key | Not readily available for the salt. Free base: KQIGMPWTAHJUMN-VKHMYHEASA-N |
Physicochemical Properties
The physical properties of (S)-3-aminopropane-1,2-diol hydrochloride dictate its behavior in both chemical and biological systems. While data for the hydrochloride salt is sparse, the properties of the well-characterized free base provide a useful baseline. The conversion to a hydrochloride salt is expected to significantly increase the melting point and aqueous solubility.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Significance in Drug Development | Source(s) |
| Appearance | White, orange or green powder or solid | Crystalline powder (expected) | Affects handling, formulation, and dissolution rate. | [1][6] |
| Melting Point | 54 - 60 °C | No data found; expected to be significantly higher | A key indicator of purity and lattice energy. Affects stability and manufacturing processes like milling. | [1] |
| Boiling Point | 117-119 °C at 0.4 mmHg | Decomposes before boiling (expected) | Important for purification by distillation (free base), but less relevant for the salt form. | |
| Solubility | Soluble in water and methanol | Highly soluble in water (expected) | Crucial for formulation of parenteral dosage forms, reaction kinetics, and purification. | [7] |
| Specific Optical Rotation | [α]²⁰/D = -28 ± 1° (c=4 in 5 M HCl) | Expected to be similar to the value measured in HCl | Confirms the stereochemical identity and is a measure of enantiomeric purity. |
Expert Commentary: The specific optical rotation value for the free base was determined in a 5 M HCl solution. This environment protonates the amine, making the measurement conditions chemically equivalent to dissolving the hydrochloride salt in a neutral solvent. Therefore, this value serves as a reliable reference for the hydrochloride form.
Key Analytical Methodology: Determination of Chiral Purity
For a chiral intermediate, the most critical analytical parameter is its enantiomeric purity or enantiomeric excess (e.e.). The presence of the undesired (R)-enantiomer can lead to inactive or even harmful final drug products.
Causality Behind Method Selection
While simple polarimetry (optical rotation) can confirm the presence of a single enantiomer, it is not a precise or reliable method for quantifying enantiomeric purity.[8] Modern drug development relies on chromatographic techniques for their superior accuracy and sensitivity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8][9] It physically separates the two enantiomers, allowing for their individual quantification. The choice of a Chiral Stationary Phase (CSP) is the most critical factor for a successful separation. Polysaccharide-based CSPs are widely used due to their versatility and broad applicability.[9]
Generalized Protocol for Chiral HPLC Analysis
This protocol outlines a self-validating system for determining the enantiomeric purity of (S)-3-aminopropane-1,2-diol hydrochloride.
Objective: To separate and quantify the (S)- and (R)-enantiomers of 3-aminopropane-1,2-diol.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase (CSP) Column (e.g., a polysaccharide-based column like Chiralpak® or Lux®).
Reagents:
-
(S)-3-aminopropane-1,2-diol hydrochloride test sample.
-
Racemic (±)-3-amino-1,2-propanediol standard (for method development and peak identification).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
Mobile phase additives (e.g., diethylamine, trifluoroacetic acid) if required to improve peak shape.
Methodology:
-
System Suitability Standard Preparation:
-
Prepare a solution of the racemic standard in the mobile phase. This sample is used to confirm that the system can separate the two enantiomers.
-
Rationale: This step is crucial for validating the method's performance before analyzing any test samples. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.[9]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the (S)-3-aminopropane-1,2-diol hydrochloride sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: Polysaccharide-based CSP.
-
Mobile Phase: A mixture of non-polar (e.g., hexane) and polar (e.g., isopropanol) solvents. The exact ratio must be optimized.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore, or MS for higher sensitivity and specificity.
-
Injection Volume: 10 µL.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to verify system suitability.
-
Inject the (S)-enantiomer test sample.
-
-
Data Processing and Calculation:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric purity (or enantiomeric excess, e.e.) using the following formula:
-
% Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] x 100
-
-
Visualization of Chiral HPLC Workflow
Caption: Workflow for Chiral Purity Determination by HPLC.
Spectral Properties
Spectroscopic data provides structural confirmation of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protonated amine (-NH₃⁺) would likely appear as a broad singlet, and its presence would influence the chemical shifts of adjacent protons compared to the free base. ¹³C NMR would similarly show shifts in the carbons bonded to or near the ammonium group.[11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the hydrochloride salt would be distinct from the free base. Key differences would include the appearance of N-H stretching bands for the ammonium salt (R-NH₃⁺) in the 2800-3200 cm⁻¹ region, which would overlap with C-H and O-H stretches. The N-H bending vibrations would also be present.[13]
Combining FTIR and NMR provides complementary information to confirm both the functional groups present and the overall molecular structure.[12]
Stability and Storage
The free base form, (S)-3-aminopropane-1,2-diol, is known to be hygroscopic (readily absorbs moisture from the air).[14] Hydrochloride salts are generally more crystalline and less hygroscopic, offering improved stability during storage and handling.
-
Recommended Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake and potential degradation.[15]
Conclusion
(S)-3-aminopropane-1,2-diol hydrochloride is a fundamentally important chiral building block whose utility in pharmaceutical development is underpinned by its physical properties. As a salt, it offers advantages in stability and handling over its free base counterpart. For researchers and developers, a thorough understanding of its chemical identity, solubility, and especially its chiral purity is non-negotiable. The implementation of robust analytical methods, such as the chiral HPLC protocol detailed herein, is essential for ensuring the quality, safety, and efficacy of the advanced intermediates and final active pharmaceutical ingredients derived from this compound.
References
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ChemSrc. (S)-3-Amino-1,2-propanediol. [Link]
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Phenomenex. Chiral HPLC Separations Guidebook. [Link]
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Jinan Future chemical Co.,Ltd. (R)-3-Amino-1,2-propanediol. [Link]
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PubChem. 3-Amino-1,2-propanediol. National Center for Biotechnology Information. [Link]
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Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
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PubMed. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. [Link]
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